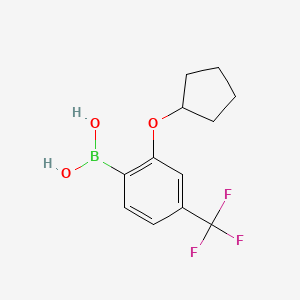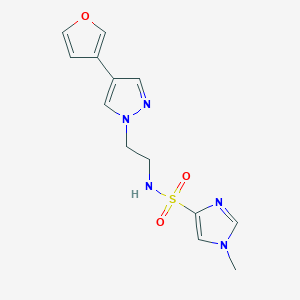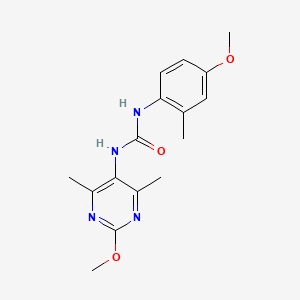
2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid is C12H14BF3O3 . It has a molecular weight of 274.04 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .科学的研究の応用
Catalysis in Organic Synthesis
Boronic acids, including derivatives similar to "2-Cyclopentyloxy-4-(trifluoromethyl)phenylboronic acid," are known for their role in catalyzing various organic reactions. For instance, certain phenylboronic acids catalyze the dehydrative amidation between carboxylic acids and amines, facilitating efficient synthesis of peptides and other amide bonds (Wang, Lu, & Ishihara, 2018). Moreover, these compounds are utilized in the synthesis of DNA modified with boronic acid through post-synthetic ligation chemistry, highlighting their utility in the modification of biomolecules (Steinmeyer & Wagenknecht, 2018).
Antibacterial Activity
The structural, physicochemical, and antimicrobial properties of boronic acids have been a subject of study, revealing their potential in antibacterial applications. Research into trifluoromethoxy phenylboronic acids shows their efficacy against strains such as Escherichia coli and Bacillus cereus, hinting at the broader antimicrobial potential of boronic acids including the "this compound" derivative (Adamczyk-Woźniak et al., 2021).
Bioconjugation and Biomedical Applications
Boronic acids are instrumental in bioconjugation strategies for the modification of proteins and DNA, enabling the development of biosensors and therapeutic agents. The unique reactivity of boronic acids with saccharides and other biomolecules allows for the creation of complex structures useful in targeting and detection systems within biological contexts. An example includes the development of poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles aimed at improving the nasal adsorption of insulin, demonstrating the potential of boronic acid derivatives in drug delivery systems (Cheng et al., 2012).
特性
IUPAC Name |
[2-cyclopentyloxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c14-12(15,16)8-5-6-10(13(17)18)11(7-8)19-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLIANNTBQTQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC2CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2858123.png)
![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)


![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)


![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
